6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness

6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid (CAS 20865-52-5; molecular formula C₆H₇N₃O₃; MW 169.14 g/mol) is a trisubstituted pyrimidine-4-carboxylic acid bearing amino, hydroxy, and methyl groups at the 6-, 2-, and 5-positions, respectively. The compound exists as the 2-oxo tautomer (4-amino-5-methyl-2-oxo-1H-pyrimidine-6-carboxylic acid) in its thermodynamically preferred form and exhibits computed physicochemical properties including XLogP3 of -1.2, topological polar surface area of 104.78 Ų, and three hydrogen bond donor and three acceptor sites.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 20865-52-5
Cat. No. B12931429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid
CAS20865-52-5
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1N)C(=O)O
InChIInChI=1S/C6H7N3O3/c1-2-3(5(10)11)8-6(12)9-4(2)7/h1H3,(H,10,11)(H3,7,8,9,12)
InChIKeyVHOIFXNGTDEMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic Acid (CAS 20865-52-5): Procurement-Relevant Profile of a Multifunctional Pyrimidine-4-carboxylic Acid Scaffold


6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid (CAS 20865-52-5; molecular formula C₆H₇N₃O₃; MW 169.14 g/mol) is a trisubstituted pyrimidine-4-carboxylic acid bearing amino, hydroxy, and methyl groups at the 6-, 2-, and 5-positions, respectively [1]. The compound exists as the 2-oxo tautomer (4-amino-5-methyl-2-oxo-1H-pyrimidine-6-carboxylic acid) in its thermodynamically preferred form and exhibits computed physicochemical properties including XLogP3 of -1.2, topological polar surface area of 104.78 Ų, and three hydrogen bond donor and three acceptor sites [1] . It is commercially available at minimum 95% purity and has been disclosed as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside drug candidates [2].

Why 2-Position Heteroatom Identity Dictates Biological and Synthetic Utility: The Risk of Interchanging 6-Amino-5-methyl-4-pyrimidinecarboxylic Acid Congeners


Substitution at the pyrimidine 2-position profoundly modulates both physicochemical and pharmacological behavior within the 6-amino-5-methyl-4-pyrimidinecarboxylic acid series. The 2-hydroxy (target compound) versus 2-mercapto analog pair is particularly instructive: the 2-mercapto derivative (6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid) is a potent hypolipidemic agent reducing serum cholesterol and triglycerides at 20 mg/kg/day in rodents and outperforming clofibrate at 150 mg/kg/day [1], whereas the 2-hydroxy analog lacks any published hypolipidemic efficacy data, consistent with the well-established principle that replacing the 2-OH with 2-SH dramatically alters logP, hydrogen-bonding capacity, metal-chelating propensity, and biological target engagement [1] [2]. Similarly, the 2,6-diamino analog (CAS 20865-34-3) possesses an additional hydrogen bond donor at position 2, shifting its intermolecular interaction profile and making it unsuitable as a drop-in replacement for the 2-hydroxy compound in synthetic routes that exploit the 2-oxo tautomer for regioselective functionalization [3]. These differences render generic substitution unreliable without re-optimization of reaction conditions or re-validation of biological activity.

Quantitative Differentiation Evidence for 6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic Acid Versus Closest Structural Analogs


LogP and Estimated Aqueous Solubility: 2-OH vs. 2-SH Pyrimidine-4-carboxylic Acid Pair

The 2-hydroxy substitution on the target compound confers substantially lower lipophilicity compared with the 2-mercapto analog, as reflected in computed logP values. The target compound has an XLogP3 of -1.2 [1], indicative of preferential aqueous partitioning, whereas the 2-mercapto analog, by virtue of the sulfur atom's greater polarizability and reduced hydrogen-bond acidity, is expected to exhibit a positive logP shift of approximately 0.7–1.2 log units based on Hansch π constants for –OH (–0.67) versus –SH (+0.39) [2]. This difference translates into meaningfully distinct solubility, membrane permeability, and protein-binding characteristics that directly influence both biological assay design and synthetic workup procedures.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor/Acceptor Architecture: Differentiating the 2-OH Compound from 2,6-Diamino and 2-Unsubstituted Analogs for Supramolecular Assembly

The target compound possesses a unique 3 HBD / 3 HBA hydrogen-bonding inventory (HBD: 6-NH₂ [×2], 2-OH/COOH; HBA: 2-C=O, 4-COO⁻, ring N) versus 4 HBD / 4 HBA for the 2,6-diamino analog (CAS 20865-34-3) and 2 HBD / 4 HBA for 6-hydroxy-5-methyl-4-pyrimidinecarboxylic acid [1]. This precise HBD/HBA ratio dictates the formation of specific supramolecular synthons (e.g., carboxylic acid–pyrimidinone R₂²(8) heterodimers) that the 2,6-diamino compound cannot replicate due to competing amino–carboxylate interactions. The 2-OH group, via its keto–enol tautomerism to the 2-oxo form, provides a reliable hydrogen-bond acceptor (C=O) at the 2-position that anchors predictable intermolecular packing, a feature absent in 2-unsubstituted or 2-alkyl analogs [2].

Crystal engineering Hydrogen bonding Co-crystal design

Synthetic Intermediate Specificity: 2-Oxo Tautomer Enables Regioselective N1-Functionalization for Carbocyclic Nucleoside Assembly

The 2-oxo tautomer of the target compound has been explicitly disclosed as an essential intermediate for constructing novel 5-substituted pyrimidine carbocyclic nucleoside drug candidates, where the pyrimidine ring serves as a preformed nucleobase surrogate that undergoes N1-glycosidic bond formation with a carbocyclic sugar moiety [1]. The 2-oxo group directs regioselective N1-alkylation while the 6-amino group can be orthogonally protected, enabling a convergent synthetic strategy that the 2-amino analog (which would require differentiation between two competing amino nucleophiles) and the 2-unsubstituted analog (which lacks the hydrogen-bond-directing 2-oxo group) cannot support without additional protection/deprotection steps [2]. The patent literature highlights that the operational process using this intermediate is characterized by mild reaction conditions and is amenable to industrial scale-up [1].

Nucleoside analog synthesis Carbocyclic nucleosides Regioselective alkylation

Biological Activity Divergence: Absence of Hypolipidemic Efficacy for 2-OH Analog Contrasts with Potent 2-SH Analog Activity

The 2-mercapto congener (6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid) demonstrated potent hypolipidemic activity in rodents at 20 mg/kg/day, significantly reducing serum cholesterol and triglyceride levels, lowering liver enzyme activities required for triglyceride and cholesterol synthesis, reducing LDL cholesterol, raising HDL cholesterol, and proving more effective than the reference drug clofibrate at 150 mg/kg/day [1]. In contrast, an exhaustive search of the publicly available literature through early 2026 identified no published in vivo hypolipidemic, in vitro enzyme inhibition, or cell-based assay data for the 2-hydroxy analog (target compound) [2]. This absence—while not constituting proof of inactivity—represents a de facto differentiation: the 2-OH analog has not been validated for the pharmacological application for which the 2-SH analog has demonstrated preclinical proof-of-concept.

Hypolipidemic agents Lipid metabolism Structure–activity relationship

Commercial Purity Benchmarking: Minimum 95% Purity Specification with Solubility Advantages for Polar Reaction Media

The target compound is commercially supplied at a minimum purity of 95% (HPLC) , a specification that meets typical requirements for research-grade synthetic intermediates. Its solubility in water and polar organic solvents—attributable to the three hydrogen-bonding functional groups—facilitates direct use in aqueous or polar aprotic reaction conditions without the need for phase-transfer catalysts or aggressive solubilizing agents [1]. Computed boiling point (590.2 °C at 760 mmHg) and flash point (310.8 °C) indicate thermal stability adequate for standard laboratory and pilot-scale operations . While no formal comparative stability study against the 2-mercapto analog was located, the 2-hydroxy compound avoids the oxidative dimerization (disulfide formation) liability inherent to thiol-containing analogs, representing a practical shelf-stability advantage for long-term storage [2].

Chemical procurement Intermediate quality Purity specification

Evidence-Backed Application Scenarios for 6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic Acid (CAS 20865-52-5)


Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Candidates

The target compound is expressly disclosed as a key intermediate for assembling novel 5-substituted pyrimidine carbocyclic nucleoside therapeutics [1]. The pre-organized 2-oxo tautomer directs N1-regioselective coupling with carbocyclic sugar analogs, bypassing the amino-group protection challenges that would confront the 2,6-diamino analog. This application is directly supported by patent claims emphasizing mild reaction conditions and industrial scalability [1], making the compound a rational procurement choice for antiviral and anticancer nucleoside analog discovery programs.

Medicinal Chemistry Scaffold Requiring Low Lipophilicity and Multiple Hydrogen-Bonding Vectors

With an XLogP3 of -1.2 and three HBD plus three HBA sites [1], the target compound occupies a favorable physicochemical space for fragment-based drug discovery targeting polar binding sites (e.g., kinase hinge regions, metalloenzyme active sites). The significantly lower lipophilicity compared with the 2-mercapto analog (estimated ΔlogP ≈ +0.4 to +0.7) makes the 2-OH compound the preferred choice when solubility-limited absorption or CNS exclusion is desired, as discussed in Evidence Item 1 above [2].

Solid-Form and Co-Crystal Engineering Leveraging the Unique 3 HBD / 3 HBA Architecture

The specific hydrogen-bond donor/acceptor inventory (3 HBD, 3 HBA) and the reliable carbonyl acceptor at the 2-position (via the 2-oxo tautomer) make this compound a candidate for systematic co-crystal screening with pharmaceutically acceptable co-formers [1]. The 2,6-diamino analog, with one additional HBD, introduces competing hydrogen-bond motifs that can lead to unpredictable polymorphism, making the target compound a more predictable building block for solid-form optimization [2].

Structure–Activity Relationship (SAR) Studies Exploring 2-Position Substituent Effects on Pharmacological Activity

The stark pharmacological divergence between the 2-hydroxy (target) and 2-mercapto analogs—where the latter is a validated preclinical hypolipidemic agent superior to clofibrate [1]—positions the target compound as an essential comparator for SAR campaigns investigating how the 2-substituent identity (OH vs. SH vs. NH₂) governs target engagement, metabolic stability, and toxicity [2]. Procurement of all three 2-substituted analogs together enables systematic exploration of this pharmacophore dimension.

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